molecular formula C16H20N2O3 B15115720 6,7-Dimethoxy-2-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

6,7-Dimethoxy-2-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15115720
M. Wt: 288.34 g/mol
InChI Key: GHPNPHUKLYPIIX-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of methoxy groups at the 6th and 7th positions, an oxazole ring, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 6,7-dimethoxy-1-tetralone and 2-methyl-4-formyl-1,3-oxazole, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The methoxy groups can be substituted with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs.

Scientific Research Applications

6,7-Dimethoxy-2-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the oxazole ring, making it less complex.

    2-Methyl-1,3-oxazole derivatives: These compounds contain the oxazole ring but lack the tetrahydroisoquinoline core.

Uniqueness

6,7-Dimethoxy-2-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual presence of methoxy groups and an oxazole ring within a tetrahydroisoquinoline framework makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methyl-1,3-oxazole

InChI

InChI=1S/C16H20N2O3/c1-11-17-14(10-21-11)9-18-5-4-12-6-15(19-2)16(20-3)7-13(12)8-18/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

GHPNPHUKLYPIIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)CN2CCC3=CC(=C(C=C3C2)OC)OC

Origin of Product

United States

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